

# SARM1 Inhibitors: A Comparative Guide to an Emerging Therapeutic Class in Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Dazodeunetant |           |
| Cat. No.:            | B15618303     | Get Quote |

An Objective Analysis of S-Armadillo and TIR Motif-Containing Protein 1 (SARM1) Inhibitors Against Alternative Therapies for Chemotherapy-Induced Peripheral Neuropathy and Amyotrophic Lateral Sclerosis.

In the landscape of neurodegenerative disease research, the intrinsic death pathway of axons has emerged as a pivotal target for therapeutic intervention. Central to this pathway is the S-Armadillo and TIR Motif-Containing Protein 1 (SARM1), an enzyme whose activation is a key driver of axonal degeneration. This guide provides a comparative analysis of a new class of drugs, SARM1 inhibitors, against existing and emerging treatments for Chemotherapy-Induced Peripheral Neuropathy (CIPN) and Amyotrophic Lateral Sclerosis (ALS), two conditions characterized by significant axonal damage.

It is important to note that the initial topic of "dazodeunetan" did not yield specific clinical trial results, suggesting it may be a misnomer or a compound in very early, non-public stages of development. Therefore, this guide focuses on the broader, clinically relevant class of SARM1 inhibitors, for which preclinical and early clinical data are becoming available.

#### **Mechanism of Action: SARM1 Inhibition**

SARM1 is an NAD+ cleaving enzyme that, upon activation by injury or disease-related stress, depletes the axon of NAD+, an essential molecule for cellular energy and signaling. This NAD+ depletion triggers a cascade of events leading to axonal fragmentation and eventual neuronal



death. SARM1 inhibitors aim to block this enzymatic activity, thereby preserving axonal integrity and function.

# **The SARM1 Signaling Pathway**

The activation of SARM1 is a critical step in the pathway of axonal degeneration. The following diagram illustrates the key components and interactions within this pathway.





Click to download full resolution via product page

SARM1 signaling pathway in axonal degeneration.



# Comparison with Alternatives: Chemotherapy-Induced Peripheral Neuropathy (CIPN)

CIPN is a common, dose-limiting side effect of many chemotherapeutic agents, causing sensory and motor neuropathies for which treatment options are limited.

#### **SARM1 Inhibitors for CIPN**

Preclinical studies have suggested that SARM1 inhibitors, such as NB-4746, could be a promising therapeutic strategy for CIPN by preventing the axonal degeneration caused by neurotoxic chemotherapeutic agents.[1] Clinical trials in patient populations are anticipated.[2]

# **Quantitative Comparison of CIPN Treatments**



| Treatment Class       | Drug       | Efficacy                                                                                                                                               | Key<br>Safety/Tolerability<br>Findings                                                        |
|-----------------------|------------|--------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------|
| SARM1 Inhibitor       | NB-4746    | Preclinical models show prevention of axonal degeneration. [1] Clinical efficacy data is not yet available.                                            | Phase 1 in healthy volunteers showed it was well-tolerated with no serious adverse events.[3] |
| Antidepressant (SNRI) | Duloxetine | Recommended for painful CIPN based on moderate evidence.[4]                                                                                            | Nausea, somnolence,<br>fatigue, and dizziness<br>are common side<br>effects.                  |
| Anticonvulsants       | Pregabalin | Some studies show<br>benefit in pain<br>reduction, with one<br>suggesting superiority<br>to duloxetine for pain<br>and insomnia.[4]                    | Dizziness,<br>somnolence,<br>peripheral edema, and<br>weight gain are<br>common.              |
| Anticonvulsants       | Gabapentin | Evidence for efficacy is controversial and requires further study. [4]                                                                                 | Dizziness,<br>somnolence, and<br>peripheral edema are<br>common.                              |
| Opioids               | Various    | May provide analgesia<br>but are generally not<br>recommended for<br>chronic neuropathic<br>pain due to risks of<br>dependence and side<br>effects.[5] | Constipation, nausea, sedation, and risk of addiction.                                        |
| Non-pharmacological   | Massage    | A network meta-<br>analysis suggests<br>massage may be the<br>most effective non-                                                                      | Generally safe.                                                                               |



pharmacological intervention for alleviating pain and neuropathological symptoms in CIPN.[6]

## **Experimental Protocols: CIPN Clinical Trials**

A systematic review of randomized controlled trials for CIPN treatments reveals a variety of study designs.[4] A common design is a double-blind, placebo-controlled trial with a primary endpoint of change in pain score from baseline, often measured using a numeric rating scale (NRS) or the Visual Analog Scale (VAS).[4] Secondary endpoints frequently include quality of life assessments and measures of sensory and motor function.[4]

For example, a pivotal trial for duloxetine in painful CIPN was a randomized, double-blind, placebo-controlled, crossover study. Patients received 60 mg of duloxetine daily for 5 weeks, followed by a washout period and then 5 weeks of placebo, or the reverse sequence. The primary efficacy measure was the weekly mean of the 24-hour average pain rating.

# Comparison with Alternatives: Amyotrophic Lateral Sclerosis (ALS)

ALS is a progressive neurodegenerative disease that affects motor neurons, leading to muscle weakness, paralysis, and eventually death. Current treatments have only a modest impact on disease progression.

#### **SARM1 Inhibitors for ALS**

The neuroprotective mechanism of SARM1 inhibition is also being explored for ALS. Preclinical studies with ASHA-624 have demonstrated neuroprotection and restored motor function in animal models of ALS.[5] A first-in-human clinical trial for ASHA-624 is anticipated in early 2025.[5] Nura Bio's NB-4746 has also shown promise in preclinical ALS models.[1]

# **Quantitative Comparison of ALS Treatments**



| Treatment Class   | Drug                                      | Efficacy                                                                                                                                                            | Key<br>Safety/Tolerability<br>Findings                                              |
|-------------------|-------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------|
| SARM1 Inhibitor   | ASHA-624                                  | Preclinical models<br>show restored motor<br>function.[5] Clinical<br>efficacy data is not yet<br>available.                                                        | Preclinical studies<br>suggest a robust<br>safety profile.[5]                       |
| SARM1 Inhibitor   | NB-4746                                   | Preclinical models show neuroprotection. [1] Clinical efficacy data is not yet available.                                                                           | Phase 1 in healthy volunteers showed it was well-tolerated.[3]                      |
| Antiglutamatergic | Riluzole                                  | Modestly increases<br>survival by an average<br>of 2-3 months.[7] A<br>meta-analysis showed<br>a significant<br>improvement in<br>tracheostomy-free<br>survival.[8] | Nausea, asthenia, and elevated liver enzymes are common.                            |
| Antioxidant       | Edaravone                                 | Slows the decline in<br>the ALS Functional<br>Rating Scale-Revised<br>(ALSFRS-R) score by<br>about 33% in a<br>specific patient<br>population.[9]                   | Contusion, gait disturbance, and headache are common.                               |
| Combination       | Sodium<br>Phenylbutyrate/Taurur<br>sodiol | Showed a slower rate of decline in ALSFRS-R score and a potential survival benefit in a Phase 2 trial.[10]                                                          | Diarrhea, abdominal pain, nausea, and upper respiratory tract infection are common. |



### **Experimental Protocols: ALS Clinical Trials**

Clinical trials in ALS are challenging due to the heterogeneity of the disease. A common study design is a randomized, double-blind, placebo-controlled trial with a primary endpoint of the change from baseline in the ALSFRS-R score over a period of 24 to 48 weeks.[7][9] Survival is also a key endpoint, often assessed as tracheostomy-free survival.[8]

For instance, the pivotal trial for edaravone was a 24-week, randomized, double-blind, placebocontrolled study. The primary endpoint was the change in the ALSFRS-R score from baseline to week 24.

#### The Future of SARM1 Inhibition

SARM1 inhibitors represent a novel and promising therapeutic strategy for a range of neurological disorders characterized by axonal degeneration. While the clinical data for these compounds is still in its early stages, the strong preclinical evidence and the successful completion of a Phase 1 trial for NB-4746 provide a solid foundation for future clinical development. For researchers and drug development professionals, the progression of SARM1 inhibitors through clinical trials will be a key area to watch, with the potential to offer a new class of disease-modifying therapies for conditions with high unmet medical need like CIPN and ALS.

# Experimental Workflow for a Phase 1 SARM1 Inhibitor Trial

The following diagram outlines a typical workflow for a first-in-human, Phase 1 clinical trial of a SARM1 inhibitor.





Click to download full resolution via product page

Workflow for a Phase 1 SARM1 inhibitor trial.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. nurabio.com [nurabio.com]
- 2. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 3. Nura Bio Closes Series A Financing with \$68 Million in New Funds, Bringing Total Raised to \$140+ Million BioSpace [biospace.com]
- 4. Frontiers | Treatment for chemotherapy-induced peripheral neuropathy: A systematic review of randomized control trials [frontiersin.org]
- 5. neuroscijournal.com [neuroscijournal.com]
- 6. Non-pharmacological therapy for chemotherapy-induced peripheral neurotoxicity: a network meta-analysis of randomized controlled trials PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Current and emerging treatments for amyotrophic lateral sclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 9. Status of ALS Treatment, Insights into Therapeutic Challenges and Dilemmas PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacotherapy for Amyotrophic Lateral Sclerosis: A Review of Approved and Upcoming Agents | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [SARM1 Inhibitors: A Comparative Guide to an Emerging Therapeutic Class in Neurodegeneration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15618303#dazodeunetan-clinical-trial-results-and-outcomes]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com